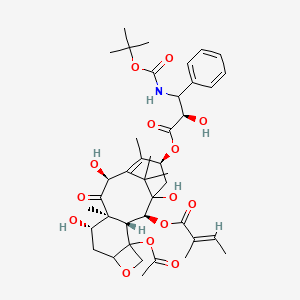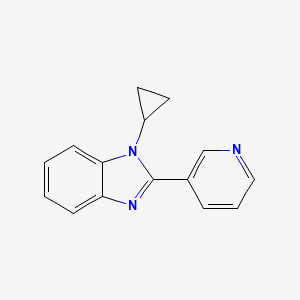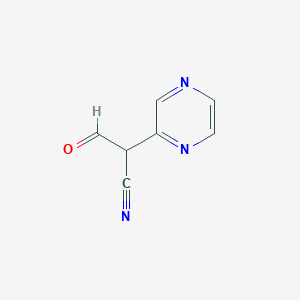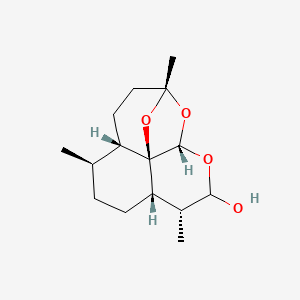
Deoxydihydroartemisinin (a,b Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxydihydroartemisinin (a,b mixture) is a chemical compound derived from artemisinin, a natural product found in the sweet wormwood plant (Artemisia annua)
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxydihydroartemisinin can be synthesized through various chemical reactions starting from artemisinin. One common method involves the reduction of artemisinin using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of deoxydihydroartemisinin involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced chemical reactors and purification techniques is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Deoxydihydroartemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of deoxydihydroartemisinin, which can have different biological activities and properties.
Scientific Research Applications
Medicine: It is primarily known for its antimalarial properties. Research has also shown its potential in treating other diseases, such as cancer and inflammatory conditions.
Biology: Studies have explored its effects on cellular processes, including oxidative stress and hypoxia modulation.
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Its derivatives are used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which deoxydihydroartemisinin exerts its effects involves the generation of reactive oxygen species (ROS) and the modulation of cellular pathways. It targets specific molecular pathways related to oxidative stress and hypoxia, leading to the inhibition of parasite growth in malaria and the regulation of immune responses in cancer and inflammatory diseases.
Comparison with Similar Compounds
Artemisinin
Dihydroartemisinin
Artesunate
Artemether
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-/m1/s1 |
InChI Key |
JQGOBHOUYKYFPD-ZDGBRWEXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


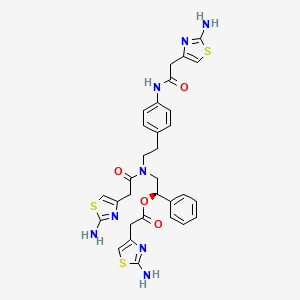
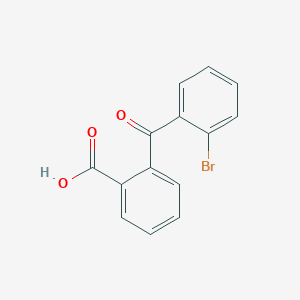
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine + N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycine (Mixture of Isomers)](/img/structure/B15354101.png)
![2,5-Dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15354106.png)
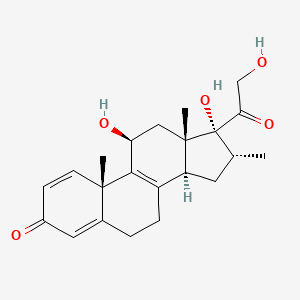
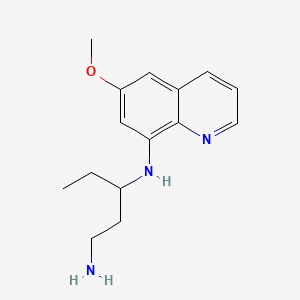
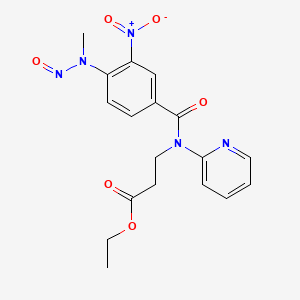
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)

![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
